Oct-2-ynal
Overview
Description
Oct-2-ynal, also known as 2-Octynal, is a chemical compound with the formula C₈H₁₂O . It has a molecular weight of 124.1806 dalton .
Synthesis Analysis
Oct-2-ynal can be synthesized through various methods. The alcohol, as its tosyl ester, was then converted by copper-catalysed coupling with the di-Grignard of dec-9-ynoic acid and catalytic semi-hydrogenation . Other synthesis methods involve reactions with periodic acid, pyridinium chlorochromate, Iron (III) nitrate nonahydrate, oxygen, sodium 2,2,2-trifluoroacetate, and copper acetylacetonate .Molecular Structure Analysis
The molecular structure of Oct-2-ynal consists of a chain of eight carbon atoms with a triple bond between the second and third carbon atoms from the end of the chain, and a double bond between the last carbon atom and an oxygen atom .Chemical Reactions Analysis
Oct-2-ynal can undergo various chemical reactions. For example, it can be converted by fermenting bakers’ yeast into (1 S )- [1- 2 H]oct-2-yn-1-ol . Other reactions involve periodic acid, pyridinium chlorochromate, Iron (III) nitrate nonahydrate, oxygen, sodium 2,2,2-trifluoroacetate, and copper acetylacetonate .Physical And Chemical Properties Analysis
Oct-2-ynal has a molecular weight of 124.1803 . Its physical and chemical properties include a density of 0.9±0.1 g/cm³, boiling point of 183.6±0.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .Scientific Research Applications
1. Medical Imaging Applications
Optical Coherence Tomography (OCT) has revolutionized medical imaging, particularly in ophthalmology and cardiology. It provides high-resolution, real-time images, making it an indispensable tool for diagnosing and monitoring various diseases. For instance, in ophthalmology, OCT is a clinical standard for diagnosing retinal diseases, and in cardiology, it aids in visualizing coronary arteries (Marschall et al., 2011).
2. Dermatology
In dermatology, OCT offers noninvasive imaging of skin microstructure. It's used for assessing skin tumors, epidermal thickness, and skin aging. The ability of OCT to provide in vivo imaging without the need for tissue excision makes it a valuable tool for dermatological research and practice (Gambichler et al., 2015).
3. Developmental Biology
OCT plays a crucial role in developmental biology, allowing the observation of embryonic structures and heart development in real time. It has proven beneficial for studying the effects of genetic and environmental factors on embryonic development, enabling researchers to visualize changes in murine embryos and cardiac systems (Luo et al., 2006).
4. Industrial Applications
OCT is not limited to medical applications; it's also used in industry for material investigation. It's particularly useful in quality control, for example, in coating processes and characterizing materials like ceramics and plastics. OCT's ability to provide detailed images of material microstructure aids in improving manufacturing processes and product quality (Sacher et al., 2019).
5. Neuroimaging
In neuroimaging, OCT offers promising possibilities. It provides high-resolution images of neural structures, enabling the study of brain tissues and the detection of tumors. OCT's noninvasive nature and real-time imaging capability make it a potential tool for investigating neurological disorders and aiding in neurosurgical procedures (Boppart, 2003).
properties
IUPAC Name |
oct-2-ynal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGWLGPIZCNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171593 | |
Record name | Oct-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-2-ynal | |
CAS RN |
1846-68-0 | |
Record name | 2-Octynal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oct-2-ynal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oct-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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